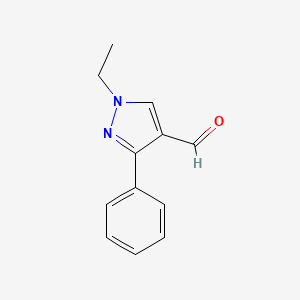

1-etil-3-fenil-1H-pirazola-4-carbaldehído

Descripción general

Descripción

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antimicrobianos

Los derivados de pirazol, incluido el 1-etil-3-fenil-1H-pirazola-4-carbaldehído, se han estudiado ampliamente por sus propiedades antimicrobianas. Se sabe que exhiben un amplio espectro de actividad contra diversas cepas bacterianas y fúngicas. La capacidad del compuesto para interactuar con las enzimas microbianas e inhibir su función lo convierte en un candidato valioso para desarrollar nuevos fármacos antimicrobianos .

Agricultura: Desarrollo de Pesticidas

En el sector agrícola, los derivados de pirazol sirven como componentes clave en la síntesis de pesticidas. Su versatilidad estructural permite la creación de compuestos que pueden atacar plagas específicas sin dañar a los organismos beneficiosos. Las aplicaciones potenciales de este compuesto incluyen insecticidas, fungicidas y herbicidas .

Descubrimiento de Fármacos: Agentes Antiinflamatorios

Las propiedades antiinflamatorias de los derivados de pirazol los hacen significativos en los esfuerzos de descubrimiento de fármacos. El this compound se puede utilizar para desarrollar inhibidores de la COX-2, que son esenciales para controlar el dolor y la inflamación sin los efectos secundarios gastrointestinales asociados con los AINE tradicionales .

Investigación del Cáncer: Actividad Antitumoral

La investigación ha indicado que los derivados de pirazol pueden exhibir actividad antitumoral. Pueden actuar sobre diversas vías involucradas en la proliferación y supervivencia de las células cancerosas, lo que los convierte en candidatos prometedores para el desarrollo de fármacos anticancerígenos. Este compuesto, en particular, puede ser útil para crear terapias dirigidas para tipos específicos de cáncer .

Trastornos Metabólicos: Agentes Antidiabéticos

Los derivados de pirazol han mostrado potencial como agentes antidiabéticos debido a su capacidad para modular las vías metabólicas. El this compound podría explorarse por su eficacia en mejorar la sensibilidad a la insulina o reducir los niveles de glucosa en sangre, lo que contribuye al control de la diabetes .

Química de Coordinación: Síntesis de Ligandos

En la química de coordinación, los derivados de pirazol se utilizan para sintetizar ligandos que pueden complejarse con metales. Estos complejos tienen aplicaciones en catálisis, ciencia de materiales y como modelos para sistemas biológicos. Las características estructurales del compuesto lo hacen adecuado para formar complejos metal-ligando estables y selectivos .

Química Organometálica: Desarrollo de Catalizadores

La porción de pirazol es integral en el desarrollo de catalizadores organometálicos para diversas reacciones químicas. El this compound se puede utilizar para crear catalizadores que faciliten reacciones con alta eficiencia y selectividad, impactando los procesos de síntesis industrial .

Síntesis de Productos Químicos Bioactivos: Funciones Farmacológicas

Los derivados de pirazol se utilizan con frecuencia como andamios en la síntesis de productos químicos bioactivos debido a sus diversas funciones farmacológicas. Este compuesto puede ser un punto de partida para sintetizar moléculas con posibles aplicaciones terapéuticas, como agentes antivirales, antiparasitarios y antiangiogénicos .

Mecanismo De Acción

Pyrazole Compounds

Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of hydrazones and α-bromo ketones . The title compound, “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, could potentially be synthesized through similar methods .

Structural Characteristics

The crystal structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined . This structural information might be relevant to the compound “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”.

Análisis Bioquímico

Biochemical Properties

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with hydrazines and enaminones in synthetic reactions . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, these compounds can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, altering their activity and thereby affecting the biochemical pathways they regulate . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is relatively stable under normal storage conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have shown that the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways involving 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within specific tissues or organs can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is crucial for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-ethyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCPYVUELNKYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

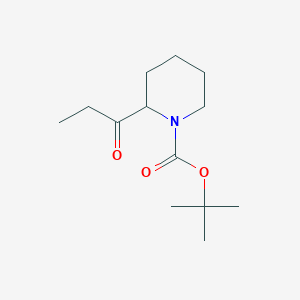

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)